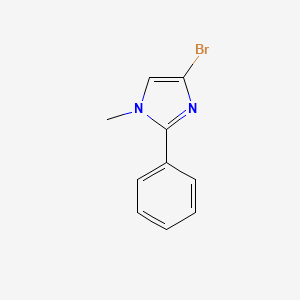

4-Bromo-1-methyl-2-phenyl-1H-imidazole

Overview

Description

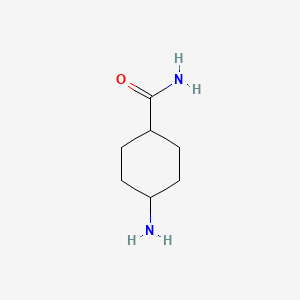

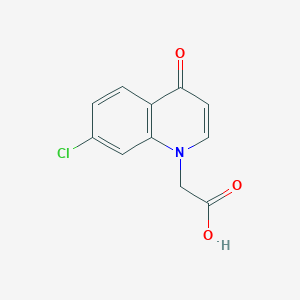

4-Bromo-1-methyl-2-phenyl-1H-imidazole is a chemical compound with the molecular formula C10H9BrN2 . It has a molecular weight of 237.1 . It is a heterocyclic compound that contains an imidazole ring . The compound is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 1,2,4-trisubstituted 1H-imidazoles, which includes this compound, can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H9BrN2/c1-8-12-10(11)7-13(8)9-5-3-2-4-6-9/h2-7H,1H3 . This indicates that the compound contains a bromine atom attached to the 4th carbon of the imidazole ring, a methyl group attached to the 1st carbon, and a phenyl group attached to the 2nd carbon .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . The compound should be stored in a refrigerator .Scientific Research Applications

1. Thermochemical Properties

4-Bromo-1-methyl-2-phenyl-1H-imidazole, as part of the phenyl substituted imidazoles family, displays versatile biological activity. These compounds, with different functional groups, are known for their adjustable physicochemical properties suitable for various practical applications. Studies have focused on measuring their vapor pressures at different temperatures and deriving the standard enthalpies of vaporization. This research is significant for predicting liquid-phase standard enthalpies of formation for these compounds (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

2. Synthesis for Biological Applications

The compound has been used in the synthesis of biologically interesting compounds, such as the left-hand part of pyronaamidine, a marine alkaloid. This synthesis involves lithiating the 4-position of the 1-methyl-1H-imidazole ring, demonstrating its utility in complex organic syntheses (Ohta, Yamamoto, Kawasaki, Yamashita, Nagashima, & Yoshikawa, 1994).

3. Antimicrobial Properties

1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, synthesized starting from phenylacetyl bromides or 1-(phenylacetyl)imidazoles, have demonstrated in vitro activity against various dermatophytes, yeast, other fungi, and Gram-positive bacteria. Some also showed notable activity against Candida albicans in vivo, highlighting the antimicrobial potential of these imidazole derivatives (Heeres & van Cutsem, 1981).

4. Development of Novel Antimicrobial Agents

Research on imidazole derivatives has led to the synthesis of novel compounds with significant antimicrobial activities. For instance, a series of 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazoles showed promising results against Candida albicans, demonstrating the potential of these compounds in antimicrobial therapies (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

5. Pharmaceutical Intermediate Synthesis

The compound has been utilized in synthesizing important pharmaceutical intermediates, like 1-methyl-4-phenyl-1H-imidazol-2-amine. This demonstrates its role in the production of medically relevant substances, reinforcing its importance in pharmaceutical research and development (Zhou, Du, Shi, Fang, & Chen, 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) is also associated with this compound .

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives have been found to exhibit antioxidant activity by scavenging free radicals .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .

Result of Action

The wide range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-2-phenyl-1H-imidazole, like other imidazoles, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

4-bromo-1-methyl-2-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-9(11)12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZMXPHOJWEDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)

![[(3-Oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B3038320.png)

![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)